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Compound of Interest

Compound Name:
4-Chloro-2-

(methylsulfonyl)benzaldehyde

Cat. No.: B1350005 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-
(methylsulfonyl)benzaldehyde, focusing on its chemical identity, physicochemical properties,

synthesis, and its role as a key intermediate in the development of bioactive molecules.

Chemical Identity and Synonyms
IUPAC Name: 4-chloro-2-(methylsulfonyl)benzaldehyde

Synonyms:

4-Chloro-2-methylsulfonylbenzaldehyde

CAS Number: 849035-76-3

Molecular Structure:

SMILES: CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O

InChI: InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
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Physicochemical and Spectroscopic Data
While extensive experimental data for this specific intermediate is not widely published, the

following table summarizes its known and predicted properties. This information is crucial for its

use in synthetic chemistry and for the characterization of its derivatives.

Property Value Source

Molecular Formula C₈H₇ClO₃S
--INVALID-LINK--,

PubChemLite

Molecular Weight 218.66 g/mol --INVALID-LINK--

Monoisotopic Mass 217.98044 Da PubChemLite

Appearance
Off-white/faint lemon

crystalline powder
--INVALID-LINK--

Predicted XlogP 1.2 PubChemLite

Predicted Collision Cross

Section Data

See PubChemLite for detailed

values.
PubChemLite

Spectroscopic Characterization (Expected):

¹H NMR: Expected signals would include a singlet for the methylsulfonyl group, aromatic

protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, and a

singlet for the aldehyde proton.

¹³C NMR: Signals for the methyl carbon, aromatic carbons (some showing coupling to the

sulfonyl group), and a downfield signal for the carbonyl carbon of the aldehyde are

anticipated.

Infrared (IR) Spectroscopy: Key absorptions are expected for the C=O stretch of the

aldehyde (around 1700 cm⁻¹), S=O stretches of the sulfonyl group (in the 1350-1300 cm⁻¹

and 1160-1140 cm⁻¹ regions), and C-H stretches of the aromatic ring and methyl group.

Mass Spectrometry (MS): The molecular ion peak would be expected, along with

characteristic fragmentation patterns for benzaldehydes, such as the loss of the formyl
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radical (-CHO) or carbon monoxide (CO).

Synthesis and Experimental Protocols
4-Chloro-2-(methylsulfonyl)benzaldehyde is typically synthesized via a two-step process

starting from a suitable chlorobenzaldehyde precursor. The following protocol is a

representative method adapted from the synthesis of a structurally related compound, p-

methylsulfonyl benzaldehyde.

Plausible Synthetic Pathway:
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4,2-Dichlorotoluene

Nucleophilic Substitution
with Sodium Methanethiolate

NaSMe

4-Chloro-2-(methylthio)toluene

Oxidation with an
oxidizing agent (e.g., H₂O₂)

[O]

4-Chloro-2-(methylsulfonyl)toluene

Oxidation of Methyl Group
(e.g., with KMnO₄ or other methods)

[O]

4-Chloro-2-(methylsulfonyl)benzaldehyde

Click to download full resolution via product page

A plausible synthetic route to 4-Chloro-2-(methylsulfonyl)benzaldehyde.

Experimental Protocol: Two-Step Synthesis from 4-Chloro-2-fluorobenzaldehyde

This protocol is based on a common synthetic strategy for analogous compounds.
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Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde

Reaction Setup: To a solution of 4-chloro-2-fluorobenzaldehyde (1 equivalent) in a suitable

aprotic polar solvent such as DMF or DMSO, add sodium thiomethoxide (NaSMe, ~1.1-1.5

equivalents).

Reaction Conditions: Heat the mixture at a temperature range of 80-120 °C. The reaction

progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. Quench the reaction by adding water and extract the product with a suitable

organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product, 4-chloro-2-

(methylthio)benzaldehyde, can be purified by column chromatography on silica gel.

Step 2: Oxidation to 4-Chloro-2-(methylsulfonyl)benzaldehyde

Reaction Setup: Dissolve the 4-chloro-2-(methylthio)benzaldehyde from Step 1 in a suitable

solvent such as acetic acid or a mixture of acetic acid and water.

Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂, ~2.2-3 equivalents),

portion-wise to the solution. A catalytic amount of an acid like sulfuric acid may be used. The

reaction is often exothermic and may require cooling to maintain a controlled temperature.

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating

until the oxidation is complete, as monitored by TLC.

Work-up: Upon completion, the product may precipitate from the reaction mixture upon

cooling or by the addition of water.

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization

from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final

product of high purity.
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Applications in Drug Discovery and Medicinal
Chemistry
While 4-Chloro-2-(methylsulfonyl)benzaldehyde itself is not known for direct biological

activity, its structural motifs—a reactive aldehyde, a sulfone group, and a chlorinated aromatic

ring—make it a valuable building block in medicinal chemistry. The aldehyde group serves as a

handle for introducing further molecular complexity, often through reactions like reductive

amination or condensation to form imines or hydrazones.

The sulfonyl group is a key pharmacophore in many drugs, known for its ability to act as a

hydrogen bond acceptor and for its metabolic stability. The chloro-substituent can enhance

binding affinity to biological targets through halogen bonding and can modulate the electronic

properties of the molecule.

Use as a Precursor for Bioactive Compounds:

A notable application of this chemical scaffold is in the synthesis of novel antimicrobial agents.

For instance, derivatives of 2-chloro-4-(methylsulfonyl)benzoyl chloride (which can be

synthesized from the corresponding benzaldehyde) have been used to create acylthiourea and

1,3-thiazolidin-4-one derivatives that exhibit promising antimicrobial activities.
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4-Chloro-2-(methylsulfonyl)benzaldehyde

Oxidation

2-Chloro-4-(methylsulfonyl)benzoic acid

Thionyl Chloride (SOCl₂)

2-Chloro-4-(methylsulfonyl)benzoyl chloride

Reaction with
Ammonium Thiocyanate

and Aromatic Amines

Acylthiourea Derivatives

Cyclocondensation with
tert-butyl chloroacetate

1,3-Thiazolidin-4-one Derivatives

Antimicrobial Activity
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Application in the synthesis of antimicrobial agents.
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This demonstrates the utility of 4-Chloro-2-(methylsulfonyl)benzaldehyde as a starting

material for generating libraries of compounds for biological screening, a common practice in

drug discovery. The diverse biological activities of sulfonamides, in general, suggest that

derivatives of this benzaldehyde could be explored for various therapeutic targets, including as

enzyme inhibitors (e.g., carbonic anhydrases, kinases) or as modulators of protein-protein

interactions.

Safety Information
Based on data for similar compounds, 4-Chloro-2-(methylsulfonyl)benzaldehyde should be

handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and

respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume

hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the

supplier.

This technical guide serves as a foundational resource for researchers interested in utilizing 4-
Chloro-2-(methylsulfonyl)benzaldehyde in their synthetic and medicinal chemistry

endeavors. Its role as a versatile chemical intermediate highlights its importance in the ongoing

search for new and effective therapeutic agents.

To cite this document: BenchChem. [4-Chloro-2-(methylsulfonyl)benzaldehyde synonyms
and IUPAC name.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350005#4-chloro-2-methylsulfonyl-benzaldehyde-
synonyms-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1350005?utm_src=pdf-body
https://www.benchchem.com/product/b1350005?utm_src=pdf-body
https://www.benchchem.com/product/b1350005?utm_src=pdf-body
https://www.benchchem.com/product/b1350005?utm_src=pdf-body
https://www.benchchem.com/product/b1350005#4-chloro-2-methylsulfonyl-benzaldehyde-synonyms-and-iupac-name
https://www.benchchem.com/product/b1350005#4-chloro-2-methylsulfonyl-benzaldehyde-synonyms-and-iupac-name
https://www.benchchem.com/product/b1350005#4-chloro-2-methylsulfonyl-benzaldehyde-synonyms-and-iupac-name
https://www.benchchem.com/product/b1350005#4-chloro-2-methylsulfonyl-benzaldehyde-synonyms-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1350005?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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